5-Iodo-2-methoxythiazole
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Overview
Description
5-Iodo-2-methoxythiazole: is a heterocyclic compound with the molecular formula C₄H₄INOS and a molecular weight of 241.05 g/mol . This compound features a thiazole ring substituted with an iodine atom at the 5-position and a methoxy group at the 2-position. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxythiazole typically involves the iodination of 2-methoxythiazole. One common method includes the use of iodine and potassium periodate in an acidic medium to introduce the iodine atom at the 5-position of the thiazole ring . The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxythiazole is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound and its derivatives have shown potential in biological applications, including antibacterial and anticancer activities. For instance, derivatives of this compound have been incorporated into bioactive molecules that exhibit significant antibacterial activity against Staphylococcus aureus.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxythiazole involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the enzymatic activity of dihydrofolate reductase (DHFR) in bacteria, leading to antibacterial effects. The iodine atom and methoxy group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Methoxythiazole: Lacks the iodine substitution, resulting in different reactivity and biological activity.
5-Bromo-2-methoxythiazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
5-Chloro-2-methoxythiazole:
Uniqueness: 5-Iodo-2-methoxythiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in cross-coupling reactions and increases its binding affinity to biological targets compared to its bromine or chlorine analogs .
Properties
IUPAC Name |
5-iodo-2-methoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYUVVOTHWELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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